2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride
Description
This quaternary ammonium compound features a 4-aminobenzoyl group linked via an ethoxyethyl spacer to a dimethylazanium chloride moiety.
Properties
CAS No. |
78329-79-0 |
|---|---|
Molecular Formula |
C13H21ClN2O3 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-15(2)7-8-17-9-10-18-13(16)11-3-5-12(14)6-4-11;/h3-6H,7-10,14H2,1-2H3;1H |
InChI Key |
JSXVRXMEIYNOKY-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium chloride typically involves:
- Step 1: Preparation of the quaternary ammonium intermediate — synthesis of 2-(2-dimethylaminoethyl)ethanol or its chlorinated derivative (e.g., 2-dimethylaminoethyl chloride hydrochloride).
- Step 2: Esterification with 4-aminobenzoic acid or its derivatives — coupling the aminobenzoyl moiety to the ethoxyethyl chain via an ester linkage.
- Step 3: Quaternization — converting the tertiary amine to the quaternary ammonium salt with chloride counterion.
Preparation of 2-Dimethylaminoethyl Chloride Hydrochloride Intermediate
A key intermediate in the synthesis is 2-dimethylaminoethyl chloride hydrochloride, which is prepared by chlorination of dimethylethanolamine. According to patent CN103408432A, the process involves:
- Using dimethylethanolamine as the starting material.
- Reacting with thionyl chloride (SOCl₂) under controlled temperature conditions (5–15 °C) in an ice-water bath.
- After chlorination, adding absolute ethanol and refluxing for 1 hour.
- Filtering and drying to obtain the high-purity product without recrystallization.
| Parameter | Value/Condition |
|---|---|
| Raw material | Dimethylethanolamine |
| Chlorinating agent | Thionyl chloride (SOCl₂) |
| Temperature | 5–15 °C (chlorination), then reflux at 70–78 °C |
| Molar ratio (SOCl₂ : amine) | 1.05–1.2 : 1 |
| Reaction time | 1 hour reflux after chlorination |
| Product purity | >99.5% with <0.5% inorganic salts |
| Environmental aspect | Absorption of HCl and SO₂ gases, reduced waste |
This method is advantageous due to mild reaction conditions, high yield, and environmental safety considerations.
Quaternization and Esterification to Form Target Compound
The target compound contains a quaternary ammonium group linked to an aminobenzoyl ester. The synthetic route involves:
- Esterification of 4-aminobenzoic acid (or its activated derivative, e.g., acid chloride) with a hydroxyethyl intermediate bearing the dimethylaminoethyl group.
- Quaternization of the tertiary amine by reaction with benzyl chloride or similar alkyl halides to form the quaternary ammonium chloride salt.
A related preparation of alkyl dimethyl benzyl ammonium chlorides (cetalkonium chloride analogues) involves:
- Mixing tertiary amines with benzyl chloride under controlled temperature (up to 80 °C).
- Stirring until the reaction mixture becomes clear and a white opaque layer forms, indicating quaternization.
- The molar ratio of tertiary amine to benzyl chloride is typically around 1.57:1.
- The reaction is monitored by temperature and solution clarity changes.
For the ester linkage, standard esterification techniques apply, such as:
- Activation of 4-aminobenzoic acid as the acid chloride using reagents like thionyl chloride or oxalyl chloride.
- Reaction with the hydroxyethyl dimethylamino intermediate under basic or neutral conditions to form the ester bond.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminobenzoyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity. The dimethylazanium moiety may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Comparisons
*Calculated based on standard atomic weights.
Key Observations:
- In contrast, methoxy (electron-donating) and chloro/bromo (electron-withdrawing) substituents alter electronic properties, affecting reactivity and interactions . Quaternary Ammonium Groups: Dimethylazanium (target) vs.
- Molecular Weight and Solubility: The target compound (MW 342.82) is heavier than methoxy (289.75) and ethoxy (259.73) analogs, likely due to the aminobenzoyl group. Higher molecular weight may reduce diffusion rates but improve thermal stability. Chloride counterions in all compounds enhance aqueous solubility .
Key Insights:
- The 4-aminobenzoyl group in the target compound may confer DNA-binding capabilities akin to hydrazone-metal complexes .
- Halogenated analogs (Cl, Br) demonstrate increased bioactivity in pesticidal and antihistamine contexts, suggesting the target’s chloro group could enhance stability or target affinity .
- Ethoxy/methoxy groups may improve metabolic stability compared to ester-linked aminobenzoyl moieties .
Q & A
Q. How does the compound’s charge state influence its interaction with biological membranes?
- Methodological Answer :
- Zeta Potential Measurements : Use dynamic light scattering (DLS) to assess membrane binding in liposome models (e.g., DOPC/DOPG vesicles) .
- Fluorescence Quenching : Monitor membrane penetration via dansyl-labeled lipid assays .
Key Considerations
- Ethical Compliance : All biological studies must adhere to institutional biosafety protocols (e.g., BSL-2 for cell cultures) .
- Data Reproducibility : Publish raw spectral data (NMR, MS) in supplementary materials to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
